molecular formula C9H12N2O3 B1297025 3,5-Dimethoxybenzohydrazide CAS No. 51707-38-1

3,5-Dimethoxybenzohydrazide

Cat. No.: B1297025
CAS No.: 51707-38-1
M. Wt: 196.2 g/mol
InChI Key: DOWVACHORBOSEF-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzohydrazide is a benzohydrazide derivative characterized by two methoxy (-OCH₃) groups at the 3- and 5-positions of the benzene ring (molecular formula: C₉H₁₂N₂O₃). It serves as a versatile intermediate in medicinal chemistry, particularly in the design of antiparasitic, antimicrobial, and enzyme-inhibitory agents. The compound is synthesized via hydrazinolysis of methyl 3,5-dimethoxybenzoate or condensation of 3,5-dimethoxybenzaldehyde with hydrazine hydrate under reflux conditions . Its structural symmetry and electron-donating methoxy groups enhance its ability to coordinate with metal ions (e.g., vanadium in oxidovanadium(V) complexes) and interact with biological targets such as cysteine proteases and DNA .

Preparation Methods

Preparation Methods

The synthesis of 3,5-Dimethoxybenzohydrazide primarily involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate. Below are detailed methods for its preparation:

Reaction of 3,5-Dimethoxybenzoic Acid with Hydrazine Hydrate

  • Materials Required :

    • 3,5-Dimethoxybenzoic acid
    • Hydrazine hydrate
    • Solvent (e.g., ethanol or methanol)
  • Procedure :

    • Dissolve 3,5-dimethoxybenzoic acid in a suitable solvent (ethanol or methanol).
    • Add hydrazine hydrate to the solution.
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion of the reaction, cool the mixture and precipitate the product by adding water or ice.
    • Filter and wash the precipitated product with cold water to remove any unreacted materials.
    • Dry the obtained solid under vacuum.
  • Chemical Reaction :

$$
\text{3,5-Dimethoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water}
$$

Alternative Synthesis via Esterification

Another method involves synthesizing esters from substituted benzoic acids followed by hydrazinolysis:

  • Materials Required :

    • Substituted benzoic acid (e.g., methyl or ethyl esters)
    • Hydrazine hydrate
  • Procedure :

    • Perform esterification of substituted benzoic acid with methanol under acidic conditions to obtain the ester.
    • Treat the ester with hydrazine hydrate at room temperature or under mild heating.
    • Isolate the product through precipitation and filtration as described above.

Comparison of Preparation Methods

Method Advantages Disadvantages
Direct Reaction with Hydrazine Simple and straightforward Requires careful control of reaction conditions
Esterification followed by Hydrazinolysis Potentially higher yields More steps involved; requires additional reagents

Analytical Techniques for Characterization

Following synthesis, it is essential to characterize the compound to confirm its identity and purity:

Research Findings and Applications

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further investigation in drug development.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.

Major Products:

    Oxidation: Produces oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Forms amines or alcohols.

    Substitution: Results in substituted benzohydrazides with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that hydrazide derivatives, including 3,5-dimethoxybenzohydrazide, exhibit significant antimicrobial properties. A study demonstrated that various synthesized hydrazide derivatives showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 1.49 µM/ml, indicating potent antibacterial effects .

Antiulcer Activity

This compound derivatives have been evaluated for their antiulcer potential. In a study involving molecular docking and cytotoxicity assessments, certain derivatives demonstrated promising urease inhibitory activity with IC50 values significantly lower than standard treatments. This suggests potential therapeutic applications in treating gastric ulcers .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of hydrazone derivatives derived from this compound were synthesized and tested against various cancer cell lines. Some compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, particularly targeting tyrosinase, an enzyme involved in melanin production. Inhibitors derived from this compound have shown effectiveness in reducing tyrosinase activity, which could have implications in skin whitening products and treatments for hyperpigmentation .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies help elucidate the mechanism of action of the compound and guide the design of more potent derivatives .

Synthesis of Novel Materials

The synthesis of new materials incorporating this compound has been explored for applications in drug delivery systems and nanotechnology. The compound's ability to form stable complexes with metal ions has led to its use in developing novel nanomaterials with enhanced properties for biomedical applications .

Case Studies

Study Application Findings
Antimicrobial ActivityIdentified potent antibacterial activity against S. aureus with MIC = 1.49 µM/ml.
Antiulcer ActivityDerivatives showed urease inhibition with IC50 values lower than standard drugs (e.g., thiourea).
Anticancer PropertiesCertain derivatives induced apoptosis in cancer cell lines; potential for further development as anticancer agents.
Enzyme InhibitionDemonstrated effective inhibition of tyrosinase activity; implications for cosmetic applications.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The methoxy groups enhance its reactivity and influence its interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3,4-Dimethoxybenzohydrazide

  • Structural Difference : Methoxy groups at positions 3 and 4 instead of 3 and 3.
  • Impact : Asymmetrical substitution reduces planarity compared to 3,5-dimethoxy derivatives. This alters binding to enzymes like urease, with 3,4-dimethoxy derivatives showing moderate urease inhibition (IC₅₀ ~10–50 µM) .
  • Biological Activity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 µg/mL) .

3,5-Dihydroxybenzohydrazide

  • Structural Difference : Hydroxyl (-OH) groups replace methoxy groups at positions 3 and 4.
  • Impact : Higher polarity due to -OH groups improves solubility but reduces metabolic stability. Exhibits tyrosinase inhibition (IC₅₀: 2.3 µM) due to hydrogen bonding with the enzyme’s active site .

3,4,5-Trimethoxybenzohydrazide

  • Structural Difference : Additional methoxy group at position 4.
  • Impact: Increased steric hindrance reduces binding flexibility but enhances lipophilicity. Limited data on biological activity, though trimethoxy derivatives are known for enhanced DNA intercalation .

Antiparasitic Activity

  • 3,5-Dimethoxybenzohydrazide (Compound 13 ): Trypanosoma cruzi (Chagas disease): IC₅₀ = 1.83 µM. Leishmania amazonensis: IC₅₀ = 9.65 µM. Selectivity Index (SI) = 95.28 (low cytotoxicity to mammalian cells).
  • 4-Bromobenzohydrazide (Compound 16 ) :
    • Leishmania amazonensis: IC₅₀ = 12.16 µM (less potent than 3,5-dimethoxy).

Enzyme Inhibition

  • This compound : Binds to cysteine proteases (cruzain, rhodesain) via hydrophobic interactions and hydrogen bonding .
  • 3,4-Dimethoxybenzohydrazide : Urease inhibition (IC₅₀: 8.2 µM for compound 25 ).

Antimicrobial Activity

  • 3,5-Dimethoxy Derivatives : Moderate activity against fungal pathogens (e.g., Candida albicans, MIC: 32 µg/mL) .
  • 3,4-Dimethoxy Derivatives : Broader antibacterial spectrum (e.g., Bacillus subtilis, MIC: 4 µg/mL) .

Spectral and Computational Data

  • NMR Shifts :

    • This compound : 1H NMR (DMSO-d₆) δ 3.80 (s, 6H, OCH₃), 6.70 (s, 1H, Ar-H), 7.07 (d, J=2.1 Hz, 2H, Ar-H) .
    • 3,4-Dimethoxybenzohydrazide : 1H NMR (DMSO-d₆) δ 3.85 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 7.20–7.50 (m, Ar-H) .
  • Molecular Docking :

    • 3,5-Dimethoxy derivatives show stronger binding to T. cruzi cruzain (binding energy: −9.2 kcal/mol) than 3,4-dimethoxy analogs (−7.8 kcal/mol) due to symmetrical π-π stacking .

Biological Activity

3,5-Dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3 and a molecular weight of 196.20 g/mol. The presence of two methoxy groups at the 3 and 5 positions of the benzene ring significantly influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both bacterial and fungal strains. For instance, it has been evaluated for its inhibitory effects on common bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.49 µM/ml
Escherichia coli2 µg/ml
Candida albicans6 µg/ml

The presence of methoxy groups enhances the compound's ability to interact with microbial cell membranes, contributing to its antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . It has shown activity against various cancer cell lines through mechanisms involving apoptosis and autophagy. In vitro studies demonstrated that derivatives of this compound could induce cell death in cancer cells by generating reactive oxygen species (ROS) .

Case Study:
A study evaluated the anticancer effects of a synthesized derivative of this compound on HeLa cells (human cervical cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications could enhance its anticancer properties .

The mechanism of action for this compound involves its interaction with specific biological targets. The methoxy groups contribute to its nucleophilicity, allowing it to form hydrogen bonds with target proteins or enzymes. This interaction may disrupt critical cellular processes in pathogens or cancer cells .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) of hydrazide derivatives indicate that modifications to the benzene ring can significantly influence biological activity. For instance, the introduction of halogen substituents has been shown to enhance antimicrobial potency. Research suggests that brominated derivatives exhibit superior antibacterial activity compared to their non-brominated counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dimethoxybenzohydrazide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves refluxing 3,5-dimethoxybenzoic acid derivatives with hydrazine hydrate in ethanol or DMSO. For example, hydrazide formation typically requires 18 hours of reflux in DMSO, followed by cooling and crystallization (yield ~65%) . Solvent choice (e.g., DMSO vs. ethanol) impacts reaction efficiency due to differences in polarity and boiling points. Optimization studies suggest that extended reflux durations (>12 hours) and controlled cooling rates improve crystallinity and purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.5–7.5 ppm for methoxy-substituted benzene) and hydrazide NH signals (δ ~9–10 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
  • Mass spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 324.1 for a triazole hybrid) .
  • Melting point : Consistency in melting points (e.g., 200°C for compound 117) confirms purity .

Q. What are the foundational protocols for evaluating the solubility and stability of this compound derivatives?

  • Methodology :

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Accelerated stability studies under varying pH (1–12) and temperatures (25–60°C) via HPLC monitoring over 72 hours .

Advanced Research Questions

Q. How can computational modeling identify potential biological targets for this compound hybrids?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to screen against cysteine proteases (e.g., cruzain, rhodesain) with binding affinity thresholds (<-8 kcal/mol). Compound 13 showed strong inhibition (IC50 1.83 µM for Trypanosoma cruzi) via hydrogen bonding with catalytic residues (e.g., Cys25 in cruzain) .
  • MD simulations : Validate binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and interaction persistence .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case study : While compound 13 demonstrated high anti-T. cruzi activity (IC50 1.83 µM) and low cytotoxicity (SI = 95.28), other analogs (e.g., compound 16) showed weaker efficacy (IC50 12.16 µM for Leishmania). Differences arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br in compound 16) reduce membrane permeability compared to methoxy groups .
  • Assay conditions : Variances in parasite strains (e.g., L. amazonensis vs. L. donovani) and incubation times (24–72 hours) impact IC50 values .

Q. How are structure-activity relationship (SAR) studies designed for optimizing this compound-based antimicrobial agents?

  • Methodology :

  • Scaffold modification : Compare hydrazide derivatives with triazole (compound 4, 65% yield) or oxadiazole hybrids. Bioisosteric replacement of methoxy with halogens alters lipophilicity (clogP) and biofilm penetration .
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC/MBC protocols. For example, N'-benzylidene derivatives showed MICs of 4–16 µg/ml .

Q. What in vivo models are suitable for assessing the pharmacokinetics and toxicity of this compound derivatives?

  • Methodology :

  • Rodent models : Administer compounds orally (10–50 mg/kg) to BALB/c mice infected with T. cruzi. Monitor parasitemia reduction and organ toxicity via histopathology .
  • PK parameters : Calculate bioavailability (%F) using LC-MS/MS plasma analysis. Methoxy groups enhance metabolic stability (t1/2 > 6 hours) compared to hydroxyl analogs .

Properties

IUPAC Name

3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(12)11-10)4-8(5-7)14-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVACHORBOSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326241
Record name 3,5-Dimethoxybenzohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51707-38-1
Record name 51707-38-1
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Record name 3,5-Dimethoxybenzohydrazide
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Record name 51707-38-1
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Retrosynthesis Analysis

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